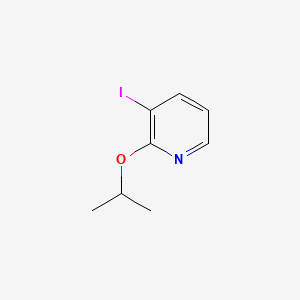
2-Isopropoxy-3-iodo-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxy-3-iodo-pyridine: is an organic compound with the molecular formula C8H10INO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are substituted with an isopropoxy group and an iodine atom, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-3-iodo-pyridine typically involves the iodination of 2-isopropoxy-pyridine. One common method is the Sandmeyer reaction , where 2-isopropoxy-pyridine is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , can also be employed to introduce the isopropoxy group and iodine atom in a single step.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Isopropoxy-3-iodo-pyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropoxy group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The iodine atom can be reduced to form 2-isopropoxy-pyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: 2-Isopropoxy-3-azido-pyridine, 2-Isopropoxy-3-thiocyanato-pyridine.
Oxidation: 2-Isopropoxy-3-pyridinecarboxaldehyde.
Reduction: 2-Isopropoxy-pyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Isopropoxy-3-iodo-pyridine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block in the preparation of complex molecules through cross-coupling reactions.
Biology: In biological research, this compound is used to study the effects of iodine-containing heterocycles on biological systems. It can be incorporated into bioactive molecules to enhance their properties.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents. They may exhibit antimicrobial, antiviral, or anticancer activities due to the presence of the iodine atom, which can enhance the compound’s reactivity and interaction with biological targets.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. It can be employed in the synthesis of pesticides, herbicides, and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Isopropoxy-3-iodo-pyridine involves its interaction with molecular targets through the iodine atom and the isopropoxy group. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The isopropoxy group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 2-Ethoxy-3-iodo-pyridine
- 2-Isopropoxy-pyridine-3-carbaldehyde
- 3-Fluoro-2-iodo-pyridine
- 3-Chloro-5-iodo-pyridine
Comparison: 2-Isopropoxy-3-iodo-pyridine is unique due to the presence of both the isopropoxy group and the iodine atom, which confer distinct chemical and biological properties. Compared to 2-Ethoxy-3-iodo-pyridine, the isopropoxy group provides greater steric hindrance and lipophilicity. Compared to 3-Fluoro-2-iodo-pyridine and 3-Chloro-5-iodo-pyridine, the isopropoxy group offers different electronic effects, influencing the compound’s reactivity and interactions.
Eigenschaften
IUPAC Name |
3-iodo-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOOTBPBNFQVQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590330 |
Source


|
| Record name | 3-Iodo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766557-61-3 |
Source


|
| Record name | 3-Iodo-2-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766557-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
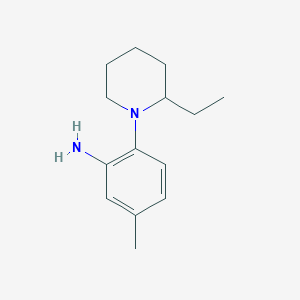
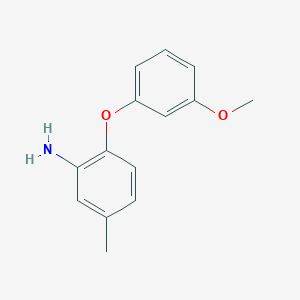
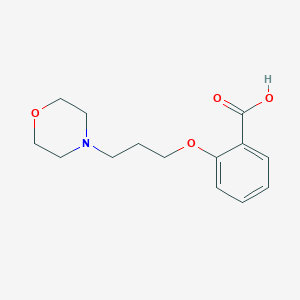
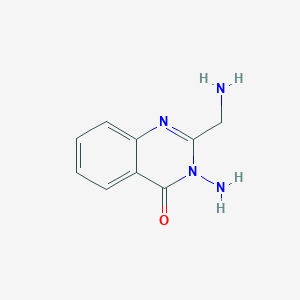
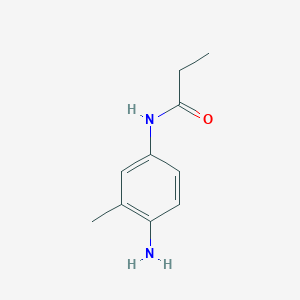
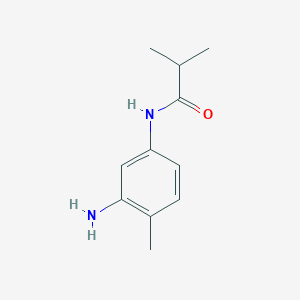
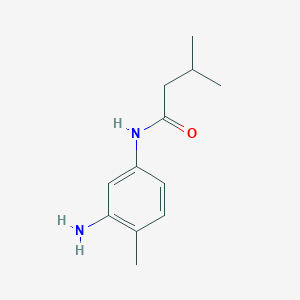
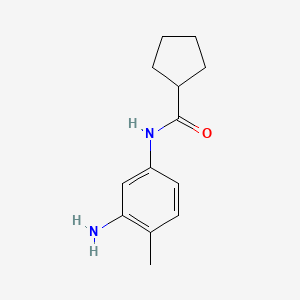
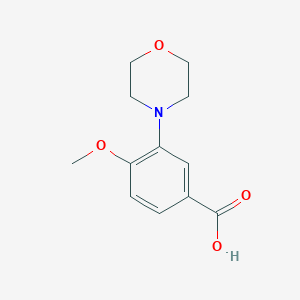
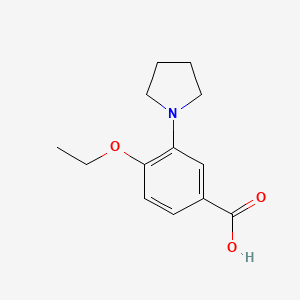
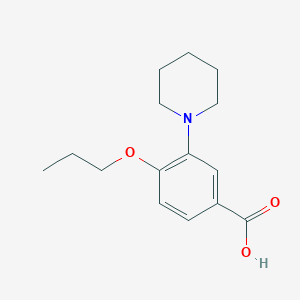

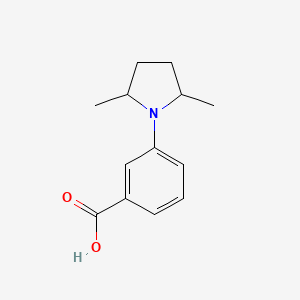
![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)
